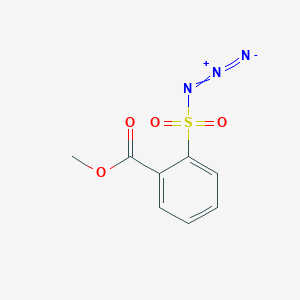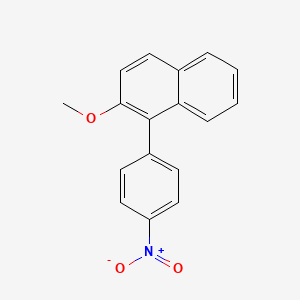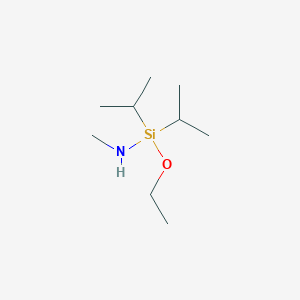
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: is a synthetic peptide derivative. Peptides like this are often designed for specific biological or chemical applications, such as drug delivery, antimicrobial activity, or as molecular probes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Automation and optimization of reaction conditions are crucial for efficiency and yield.
化学反応の分析
Types of Reactions
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction of disulfide bonds to free thiols.
Substitution: Nucleophilic substitution reactions at reactive sites.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, iodine.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions. For example, oxidation may lead to disulfide-linked peptides, while substitution reactions can introduce various functional groups.
科学的研究の応用
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide:
Chemistry: As a building block for more complex molecules.
Biology: As a molecular probe or in studying protein interactions.
Medicine: Potential use in drug delivery systems or as an antimicrobial agent.
Industry: Could be used in the development of new materials or coatings.
作用機序
The mechanism of action for L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide would depend on its specific application. Generally, peptides can interact with biological membranes, proteins, or nucleic acids, affecting various cellular pathways.
類似化合物との比較
Similar Compounds
- L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysine
- L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-ornithine
Uniqueness
L-Lysyl-L-lysyl-N~2~-(12-aminododecanoyl)-L-lysinamide: may have unique properties due to the specific arrangement of lysine residues and the 12-aminododecanoyl group, which could influence its biological activity and stability.
特性
CAS番号 |
882171-90-6 |
|---|---|
分子式 |
C30H62N8O4 |
分子量 |
598.9 g/mol |
IUPAC名 |
12-amino-N-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]dodecanamide |
InChI |
InChI=1S/C30H62N8O4/c31-20-12-7-5-3-1-2-4-6-8-19-27(39)38(26(28(36)40)18-11-15-23-34)30(42)25(17-10-14-22-33)37-29(41)24(35)16-9-13-21-32/h24-26H,1-23,31-35H2,(H2,36,40)(H,37,41)/t24-,25-,26-/m0/s1 |
InChIキー |
BFVIULJLOMHDEQ-GSDHBNRESA-N |
異性体SMILES |
C(CCCCCC(=O)N([C@@H](CCCCN)C(=O)N)C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)CCCCCN |
正規SMILES |
C(CCCCCC(=O)N(C(CCCCN)C(=O)N)C(=O)C(CCCCN)NC(=O)C(CCCCN)N)CCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Phenyl-1,3-thiazol-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14188258.png)
![3-[(1H-Benzimidazol-6-yl)amino]-4-ethoxycyclobut-3-ene-1,2-dione](/img/structure/B14188265.png)

![1,1'-[Nonane-1,9-diylbis(oxy)]bis(2,3-difluorobenzene)](/img/structure/B14188269.png)

![Phenol, 3-[[[5-(3,4-dimethoxyphenyl)-3-pyridinyl]amino]methyl]-](/img/structure/B14188283.png)


![(E)-1-[4-(Benzyloxy)phenyl]-N-(2-phenylethyl)methanimine](/img/structure/B14188318.png)

![7-Chloro-1-(3-chloropropyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B14188336.png)


![3,4,6-Tris{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14188355.png)
